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Introduction

Osmanthuside H is a biologically active phenylethanoid glycoside compound identified in various
medicinal plants, including Ligustrum lucidum Ait. (Oleaceae family) and Osmanthus fragrans roots. This
compound has garnered significant interest in natural product research and drug development due to its
potential therapeutic applications. Mass spectrometry techniques, particularly liquid chromatography
coupled with tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography
coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-Q-TOF-MS),
have emerged as powerful analytical tools for the identification, characterization, and quantification of
Osmanthuside H in complex plant matrices. These advanced analytical methods provide researchers with
high sensitivity, selectivity, and accuracy when studying this compound, enabling comprehensive analysis of
its structural features and fragmentation behavior. The following application notes detail established
protocols for Osmanthuside H analysis, providing researchers in natural product chemistry and drug

development with validated methodologies for their investigative work [1] [2].

The significance of Osmanthuside H extends beyond its botanical origins to its potential pharmacological
applications. As part of the phenylethanoid glycosides class, it shares structural characteristics with other

biologically active compounds such as acteoside, isoacteoside, and verbascoside. The analytical protocols
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presented herein have been optimized to address the challenges inherent in natural product analysis,
including compound separation in complex mixtures, structural identification, and accurate quantification.
These methods have been successfully applied to various research scenarios, from quality control of herbal

medicines to metabolomic studies investigating the biosynthetic pathways of bioactive plant compounds [1]

[2].

Structural Identification and Characterization

Mass Spectrometry Data

The structural characterization of Osmanthuside H relies heavily on mass spectrometric analysis, which
provides precise molecular weight information and characteristic fragmentation patterns. The following table

summarizes the key mass spectrometric features of Osmanthuside H:

Table 1: Mass Spectrometric Characteristics of Osmanthuside H

Analysis Precursor lon [M-H]~ Product lons Collision Energy .
Instrumentation
Mode (m/z) (m/z) (V)
Negative ESI  431.1558 299, 119 -40 to -55 UPLC-ESI-Q-TOF-
MS
Negative ESI  431.16 299, 269, 119 -40 with -15 HPLC-MS/MS
spread

The fragmentation pattern of Osmanthuside H reveals distinctive cleavage sites that provide structural
information. The mass spectrum typically shows a deprotonated molecular ion [M-H]~ at m/z 431.1558,
which fragments to yield a key product ion at m/z 299 through the neutral loss of an apiofuranosyl group
(132 Da). This subsequent fragment at m/z 299 then further dissociates to produce an ion at m/z 119,
corresponding to the loss of the glucoside moiety. This characteristic fragmentation pathway serves as a
diagnostic tool for confirming the identity of Osmanthuside H in complex mixtures and distinguishes it

from other structurally related phenylethanoid glycosides [1].
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Structural Characterization

The structural elucidation of Osmanthuside H through mass spectrometry provides information about its
glycosidic composition and molecular formula. Based on high-resolution mass spectrometric data, the
elemental composition of Osmanthuside H is determined to be C190H28011, with exact mass measurements
confirming this molecular formula. The presence of both apiofuranosyl and glucosyl moieties in its structure
creates a distinctive fragmentation signature that differentiates it from other phenylethanoid glycosides. The
identification of these sugar units through their characteristic mass losses (132 Da for apiofuranose and 162
Da for glucose) provides crucial structural insights that facilitate the compound's characterization without the
need for isolation in pure form, making mass spectrometry an indispensable tool for rapid identification in

complex plant extracts [1].

Quantitative Analysis

Extraction Methods

Efficient extraction of Osmanthuside H from plant materials requires optimized protocols to ensure

maximum recovery and analytical accuracy. The following table outlines the validated extraction parameters:

Table 2: Extraction Parameters for Osmanthuside H from Plant Materials

Parameter Specification Conditions

Plant Material Dried and powdered roots Particle size: 0.5-1.0 mm sieve
Extraction Solvent 60-80% methanol in water 12 mL solvent per 0.1 g plant material
Extraction Method Ultrasonic bath extraction 45 minutes at room temperature
Sample Preparation Membrane filtration 0.22 ym pore size

Dilution 50 pL extract + 950 pL methanol 1:20 dilution factor
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The extraction efficiency of Osmanthuside H depends critically on solvent composition, with aqueous
methanol solutions (60-80%) demonstrating optimal recovery from plant matrices. The extraction time of 45
minutes in an ultrasonic bath provides complete extraction without significant compound degradation. The
dilution step prior to analysis serves to minimize matrix effects that can influence ionization efficiency in
mass spectrometric detection. This extraction protocol has been successfully applied to various plant
materials, including Osmanthus fragrans roots and Ligustrum lucidum fruits, with consistent performance

across matrices [2] [1].

MS Analysis Parameters

Quantitative analysis of Osmanthuside H requires carefully optimized mass spectrometric conditions to
ensure sensitivity, specificity, and reproducibility. The following instrumental parameters have been

validated for accurate quantification:

Table 3: Optimized UPLC-ESI-Q-TOF-MS Parameters for Osmanthuside H Analysis

Parameter Setting Alternative Configuration

Chromatography

Column Waters HSS T3 (100 x 2.1 mm, 1.8 pym) Sepax BR-C18 (100 mm x 2.1
mm, 3 ym)

Mobile Phase Water (0.1% formic acid) : Acetonitrile Water : Acetonitrile with 0.1%

(0.1% formic acid) formic acid

Gradient Program 0-12 min: 0-95% B; 13.1-17 min: 100% A 0-20 min: 12%-45% B; 20-25
min: 95% B

Flow Rate 0.3 mL/min 0.2 mL/min

Mass Spectrometry
lonization Mode ESI Negative ESI Negative

Spray Voltage -2,800 V -4,500 V
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Parameter Setting Alternative Configuration
Sheath Gas Pressure 40 arb 35 psi (curtain gas)

Aux Gas Pressure 10 arb 50 psi (nebulizer gas)

lon Transfer Tube 320°C 350°C

Temp

The multiple reaction monitoring (MRM) transitions for Osmanthuside H quantification typically
monitor the transition from m/z 431.2 to 299.1, which provides optimal sensitivity and specificity. For
confirmation purposes, additional transitions such as 431.2 to 119.0 may be monitored. The use of formic
acid as a mobile phase additive enhances ionization efficiency in negative ESI mode through promoting
proton dissociation, thereby increasing the abundance of the [M-H]~ ion and improving overall method
sensitivity. These optimized parameters have demonstrated robust performance across different instrument

platforms, facilitating method transfer between laboratories [1] [2] [3].

Experimental Protocols

Sample Preparation Protocol

Principle: This protocol describes the standardized procedure for preparing plant samples for
Osmanthuside H analysis, ensuring extraction efficiency, reproducibility, and compatibility with subsequent

UPLC-MS analysis.

Materials and Reagents:

e Plant material (dried roots of Osmanthus fragrans or fruits of Ligustrum lucidum)
e HPLC-grade methanol (Fisher Scientific)

e HPLC-grade water (Wahaha Group Co., Ltd.)

¢ Formic acid (Aladdin Reagent Co., Ltd.)

e 0.22 ym membrane filters (nylon)

Procedure:
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o Plant Material Preparation:

o Dry fresh plant material in an oven at 60°C until constant weight.
o Pulverize the dried material using a mechanical grinder to obtain a homogeneous powder.
o Pass the powder through a 0.5-1.0 mm sieve to ensure uniform particle size.

o Extraction:

o

Precisely weigh 0.1 g of plant powder into a 15 mL conical tube.

Add 12 mL of 60% methanol in water (v/v) to the tube.

Place the tube in an ultrasonic bath and extract for 45 minutes at room temperature.
Centrifuge the extract at 10,000 x g for 10 minutes to separate particulate matter.

(e]

[¢]

[¢]

e Sample Cleanup:

o Transfer the supernatant to a new tube and filter through a 0.22 ym membrane filter.
o Pipette 50 pL of the filtered extract and dilute with 950 pL of methanol (1:20 dilution).
o Transfer the diluted sample to an LC vial for analysis.

Quality Control:

¢ Include a procedural blank (extraction without plant material) with each batch.
e Prepare quality control samples by spiking known amounts of standard into plant matrix.
e Analyze samples in triplicate to ensure method precision.

Troubleshooting:

¢ If matrix effects are observed, further dilution (1:50) is recommended.
e If peak shape is suboptimal, consider using a smaller injection volume (1 pL instead of 2 pL).
e If recovery is low, increase extraction time to 60 minutes or perform a second extraction [2] [1].

UPLC-ESI-Q-TOF-MS Analysis Protocol

Principle: This protocol details the operational parameters for the separation, detection, and identification of
Osmanthuside H using UPLC-ESI-Q-TOF-MS, leveraging high-resolution mass accuracy for confident

compound identification.

Materials and Equipment:

e UPLC system (Waters Acquity UPLC I-Class or equivalent)
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¢ Q-TOF mass spectrometer (Xevo G2-S QTOF or equivalent)
¢ Analytical column: Waters HSS T3 (100 x 2.1 mm, 1.8 ym) or equivalent
e Mobile phases: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid

Instrument Setup:

e Chromatographic Conditions:

[e]

Column temperature: 40°C
Flow rate: 0.3 mL/min

o

(e]

Injection volume: 2 pL
Autosampler temperature: 10°C
Gradient program:
= 0-1 min: 0% B (isocratic)
= 1-12 min: 0-95% B (linear gradient)
= 12-13 min: 95% B (isocratic)
= 13-13.1 min: 95-0% B (linear gradient)
= 13.1-17 min: 0% B (re-equilibration)

[¢]

[¢]

e Mass Spectrometric Conditions:

o lonization mode: Electrospray ionization (ESI) negative
o Data acquisition: MSE mode (low and high collision energy)
o Mass range: 70-1050 m/z
o Scan time: 0.2 seconds
o Source parameters:
= Capillary voltage: -2.8 kV
Sampling cone: 40 V
Source temperature: 120°C

Desolvation temperature: 350°C
Cone gas: 50 L/h

= Desolvation gas: 800 L/h
o Collision energy:

= Low energy: 6 eV

= High energy: 20-40 eV ramp

Calibration and Quality Assurance:

e Calibrate the mass spectrometer with sodium formate solution prior to analysis.
¢ Inject a system suitability standard (known concentration of reference compound) to verify
performance.
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¢ Use leucine enkephalin ([M-H]~ = 554.2615) as lock mass reference for accurate mass
measurements.

Data Processing:

e Process raw data using appropriate software (e.g., Progenesis Ql, MassLynx)

¢ |dentify Osmanthuside H based on exact mass (431.1558 [M-H]~), retention time, and fragmentation
pattern

e Extract ion chromatograms with a mass window of 5 ppm for quantification

Troubleshooting:

e |f sensitivity decreases, clean ion source and check nebulizer gas flow.
¢ If retention time shifts, re-equilibrate column with initial conditions for 5 additional cycles.
¢ If mass accuracy drifts, recalibrate instrument and check lock mass reference [1] [3] [2].

Applications in Research

Biological Activities

Research on Osmanthuside H has revealed several promising biological activities that highlight its
potential in pharmaceutical applications and functional food development. As a member of the
phenylethanoid glycoside family, it exhibits antioxidant properties that contribute to the mitigation of
oxidative stress in biological systems. These properties are particularly valuable in the context of
hepatoprotection, where oxidative damage plays a significant role in the progression of liver diseases.
Additionally, Osmanthuside H demonstrates anti-inflammatory effects through modulation of
inflammatory pathways and cytokine production, suggesting potential applications in the management of
chronic inflammatory conditions. While the specific pharmacological mechanisms of Osmanthuside H
require further investigation, its structural similarity to other well-characterized phenylethanoid glycosides

indicates potential shared biological targets and activities [1] [2].

The presence of Osmanthuside H in traditional herbal medicines such as Ligustri Lucidi Fructus (Niizhenzi)
suggests its potential contribution to the documented therapeutic effects of these preparations. Traditional
applications include liver and kidney nourishment, vision improvement, and anti-aging effects, which align

with the known biological activities of phenylethanoid glycosides. Furthermore, the compound's role in plant
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defense mechanisms may translate to antimicrobial or antiviral effects in human applications, though these
specific activities require validation through targeted biological assays. The growing interest in natural
product-based drug discovery positions Osmanthuside H as a promising candidate for further

pharmacological investigation and development [1].

Research Applications

The analytical protocols for Osmanthuside H have diverse applications across multiple research domains,
facilitating advancements in natural product chemistry and biomarker discovery. In quality control of herbal
medicines, these methods enable the standardization of raw materials and finished products through
quantification of marker compounds, ensuring batch-to-batch consistency and therapeutic efficacy. The high
sensitivity and specificity of UPLC-ESI-Q-TOF-MS analysis allow for the detection of Osmanthuside H
even in complex multi-herbal formulations, where chromatographic separation presents significant
challenges. Additionally, these analytical approaches support metabolomic studies investigating the
influence of cultivation conditions, harvesting time, and processing methods on the phytochemical

composition of medicinal plants, providing valuable insights for optimizing production protocols [1] [2].

In drug discovery and development, Osmanthuside H analysis protocols facilitate the screening of plant
resources for this valuable compound, guiding the selection of starting materials for extraction and isolation
programs. The ability to rapidly identify and quantify Osmanthuside H in complex mixtures accelerates the
preliminary assessment of potential source materials, streamlining the natural product discovery pipeline.
Furthermore, these analytical methods support pharmacokinetic studies investigating the absorption,
distribution, metabolism, and excretion of Osmanthuside H, though such applications may require further
method validation in biological matrices. As research interest in phenylethanoid glycosides continues to
grow, the standardized protocols for Osmanthuside H analysis provide a wvaluable foundation for

comparative studies across different plant species and medicinal preparations [1] [2].

Conclusions

The application of advanced mass spectrometry techniques, particularly UPLC-ESI-Q-TOF-MS, has
significantly advanced the analysis of Osmanthuside H in complex plant matrices. The protocols detailed in

these application notes provide researchers with robust methodologies for the identification, characterization,
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and quantification of this valuable phenylethanoid glycoside. The key advantages of these methods include
high sensitivity, selectivity, and the ability to provide structural information through accurate mass
measurement and characteristic fragmentation patterns. As natural product research continues to evolve
toward increasingly comprehensive analyses, these established protocols will serve as valuable tools for

quality control, standardization, and biological activity assessment of Osmanthuside H-containing materials

[1] [2].

Future developments in Osmanthuside H analysis will likely focus on enhancing throughput through
implementation of rapid chromatography techniques and expanding applications to biological matrices for
pharmacokinetic studies. Additionally, the integration of these targeted analyses with untargeted
metabolomic approaches may provide broader insights into the biosynthetic pathways and ecological roles of
Osmanthuside H in producing plants. The continued refinement of these analytical protocols will support
the growing interest in phenylethanoid glycosides as promising candidates for pharmaceutical development,

contributing to the discovery and utilization of bioactive natural products [1] [2].

Experimental Workflow and Pathway Analysis
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Figure 1: Experimental Workflow for Osmanthuside H Analysis
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Figure 2: Mass Spectrometry Fragmentation Pathway of Osmanthuside H

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Application of UHPLC-ESI-Q-TOF-MS to Identify Multiple ... [mdpi.com]
2. ldentification and quantification of the bioactive ... [pmc.nchi.nim.nih.gov]

3. Ultra-high-performance liquid chromatography-quadrupole ... [pmc.ncbi.nim.nih.gov]

© 2026 Smolecule. All rights reserved. 11/12 Tech Support


https://www.smolecule.com/products/s579123?utm_src=pdf-body-img
https://www.smolecule.com/products/s579123?utm_src=pdf-body
https://www.smolecule.com/products/s579123?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/22/5/689
https://pmc.ncbi.nlm.nih.gov/articles/PMC8264379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11369029/
https://www.smolecule.com/products/s579123?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Mass

Spectrometry Analysis of Osmanthuside H]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b579123#0smanthuside-h-mass-spectrometry-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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